An In-depth Technical Guide to (S)-Praziquantel-d11: Chemical Structure, Properties, and Experimental Protocols
An In-depth Technical Guide to (S)-Praziquantel-d11: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (S)-Praziquantel-d11, the deuterated stable isotope-labeled analog of the (S)-enantiomer of Praziquantel. Praziquantel is a broad-spectrum anthelmintic drug, with the (R)-enantiomer being responsible for its therapeutic effects. The (S)-enantiomer is significantly less active and is often associated with the drug's side effects and bitter taste. (S)-Praziquantel-d11 serves as a critical internal standard for the accurate quantification of (S)-Praziquantel in biological matrices during pharmacokinetic, metabolic, and toxicological studies. This document details its chemical structure, physicochemical properties, and provides synthesized experimental protocols for its preparation and analysis, alongside a discussion of the biological context of the (S)-enantiomer.
Chemical Structure and Properties
(S)-Praziquantel-d11 is a derivative of Praziquantel in which eleven hydrogen atoms on the cyclohexyl ring have been replaced with deuterium. This isotopic labeling provides a distinct mass signature for use in mass spectrometry-based analytical methods without significantly altering its chemical properties.
Chemical Structure:
-
IUPAC Name: (11bS)-2-(cyclohexyl-1,2,2,3,3,4,4,5,5,6,6-d11-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
-
Chemical Formula: C₁₉H₁₃D₁₁N₂O₂
-
Molecular Weight: Approximately 323.47 g/mol [1]
-
CAS Number: Not available for the specific (S)-d11 enantiomer, the racemic Praziquantel-d11 is 1246343-36-1.[2][3]
Physicochemical Properties:
The following table summarizes the known and predicted physicochemical properties of (S)-Praziquantel-d11. Data for the non-deuterated (S)-Praziquantel and racemic Praziquantel are included for comparison.
| Property | (S)-Praziquantel-d11 | (S)-Praziquantel | Racemic Praziquantel |
| Appearance | White to off-white solid | White crystalline powder | White crystalline powder[4] |
| Melting Point | Not experimentally determined; expected to be similar to (S)-Praziquantel | Lower than racemic form[5] | 136-138 °C |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | Higher solubility in water than racemic form | Sparingly soluble in water (0.4 mg/mL at 25°C); Soluble in ethanol (97 mg/mL) and chloroform (567 mg/mL) |
| LogP | Not experimentally determined; expected to be similar to Praziquantel | Not experimentally determined | 2.7 |
Synthesis and Characterization
The synthesis of (S)-Praziquantel-d11 involves a multi-step process that includes the preparation of a deuterated acylating agent and a chiral amine intermediate, followed by their coupling.
Synthetic Workflow
Caption: Synthetic workflow for (S)-Praziquantel-d11.
Experimental Protocols
2.2.1. Preparation of Cyclohexanecarbonyl-d11 Chloride
-
Deuteration of Cyclohexanecarboxylic Acid: Cyclohexanecarboxylic acid is subjected to a hydrogen-deuterium exchange reaction. This can be achieved using D₂O under high temperature and pressure with a suitable catalyst (e.g., platinum or palladium on carbon). The reaction is monitored by NMR until the desired level of deuteration is achieved.
-
Conversion to Acid Chloride: The resulting cyclohexanecarboxylic acid-d11 is then converted to the acid chloride. Thionyl chloride (SOCl₂) is added dropwise to a solution of the deuterated carboxylic acid in an inert solvent like dichloromethane (DCM) at room temperature. The reaction mixture is then gently refluxed until the evolution of HCl gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield cyclohexanecarbonyl-d11 chloride.
2.2.2. Chiral Resolution of Praziquanamine
-
Hydrolysis of Racemic Praziquantel: Racemic praziquantel is hydrolyzed by refluxing with a strong acid, such as 6N hydrochloric acid, to yield racemic praziquanamine.
-
Diastereomeric Salt Formation: The racemic praziquanamine is dissolved in a suitable solvent (e.g., ethanol). A chiral resolving agent, such as (R)-(-)-mandelic acid, is added to the solution to form diastereomeric salts.
-
Fractional Crystallization: The diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization. The salt of (S)-praziquanamine with (R)-(-)-mandelic acid will preferentially crystallize out of the solution upon cooling.
-
Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base, such as aqueous sodium hydroxide, to neutralize the mandelic acid and liberate the free (S)-praziquanamine. The amine is then extracted with an organic solvent and purified.
2.2.3. Synthesis of (S)-Praziquantel-d11
-
Acylation: (S)-Praziquanamine is dissolved in an aprotic solvent like DCM, and a base such as triethylamine is added. The solution is cooled in an ice bath, and cyclohexanecarbonyl-d11 chloride is added dropwise with stirring. The reaction is allowed to proceed to completion at room temperature.
-
Work-up and Purification: The reaction mixture is washed with water, dilute acid, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to yield (S)-Praziquantel-d11.
Spectroscopic Characterization
2.3.1. Mass Spectrometry
Under positive electrospray ionization (ESI+), (S)-Praziquantel-d11 is expected to form a protonated molecular ion [M+H]⁺ at m/z 324.3. The primary fragmentation pathway involves the cleavage of the amide bond, resulting in a characteristic neutral loss of the deuterated cyclohexanecarbonyl group.
| Compound | Precursor Ion (m/z) | Major Product Ion (m/z) |
| (S)-Praziquantel | 313.2 | 203.2 |
| (S)-Praziquantel-d11 | 324.3 | 203.2 |
2.3.2. NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum of (S)-Praziquantel-d11 will show the characteristic signals for the pyrazinoisoquinoline core, but the signals corresponding to the cyclohexyl protons will be absent due to deuteration.
-
¹³C NMR: The carbon-13 NMR spectrum will show signals for all 19 carbon atoms. The signals for the deuterated cyclohexyl carbons will exhibit splitting due to C-D coupling. The chemical shifts are expected to be similar to those of non-deuterated (S)-Praziquantel. The carbonyl region (160-175 ppm), aromatic region (120-135 ppm), and aliphatic region (20-60 ppm) will be observable.
Biological Activity and Mechanism of Action of the (S)-Enantiomer
Praziquantel is administered as a racemate, but the anthelmintic activity is primarily attributed to the (R)-enantiomer. The (S)-enantiomer is considered to be significantly less effective against parasitic worms.
Cytotoxicity
Studies have shown that (S)-Praziquantel exhibits higher cytotoxicity compared to the (R)-enantiomer in various cell lines. For example, (S)-PZQ showed greater toxicity against human liver cells (L-02) and neuroblastoma cells (SH-SY5Y) compared to (R)-PZQ. This suggests that the (S)-enantiomer may be a primary contributor to the side effects observed with racemic praziquantel administration.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate cells (e.g., L-02, SH-SY5Y) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of (S)-Praziquantel-d11, (S)-Praziquantel, (R)-Praziquantel, and racemic Praziquantel for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.
Mechanism of Action
The precise mechanism of action of Praziquantel is not fully elucidated, but it is known to disrupt calcium homeostasis in schistosomes. The (R)-enantiomer is a potent activator of a specific transient receptor potential (TRP) channel in the parasite, leading to a massive influx of Ca²⁺ ions, which causes muscle contraction and paralysis. The (S)-enantiomer is considerably less effective at activating this channel.
Caption: Simplified signaling pathway of (R)-Praziquantel in schistosomes.
Applications in Research and Development
The primary application of (S)-Praziquantel-d11 is as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of (S)-Praziquantel in biological samples.
Pharmacokinetic and Metabolism Studies
The use of a stable isotope-labeled internal standard like (S)-Praziquantel-d11 is crucial for accurate and precise pharmacokinetic studies. It allows for the reliable determination of absorption, distribution, metabolism, and excretion (ADME) parameters of the (S)-enantiomer, helping to understand its contribution to the overall pharmacological and toxicological profile of racemic Praziquantel.
Experimental Workflow: Bioanalytical Method
Caption: Workflow for the bioanalysis of (S)-Praziquantel using (S)-Praziquantel-d11.
Conclusion
(S)-Praziquantel-d11 is an indispensable tool for researchers and drug development professionals working with Praziquantel. Its use as an internal standard enables the accurate assessment of the pharmacokinetic and toxicological properties of the (S)-enantiomer, contributing to a better understanding of the overall profile of the racemic drug. The information and protocols provided in this guide are intended to support the design and execution of robust scientific studies involving this important compound.
References
- 1. First Step into Praziquantel Raw Material Color Change Investigation: The Role of Thermal, Spectroscopic, and Microscopic Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolution of Praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medjpps.com [medjpps.com]
- 4. Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
